[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride
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Overview
Description
[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of cyclopropyl precursors using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach is operationally simple and offers good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. Transition-metal-catalyzed difluoromethylation methods, such as those involving copper or zinc catalysts, are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of cyclopropyl derivatives .
Scientific Research Applications
[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanamine;hydrochloride
- [(1R,2S)-2-(Methyl)cyclopropyl]methanamine;hydrochloride
- [(1R,2S)-2-(Chloromethyl)cyclopropyl]methanamine;hydrochloride
Uniqueness
[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s metabolic stability and lipophilicity compared to its non-fluorinated counterparts, making it a valuable tool in drug design and other applications .
Properties
IUPAC Name |
[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-3(4)2-8;/h3-5H,1-2,8H2;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBISPPRELAHOW-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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